(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate
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Overview
Description
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate is a complex organic molecule that features a benzoimidazole moiety linked to a piperidine ring, which is further connected to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate typically involves multiple steps:
Formation of the Benzoimidazole Core: The benzoimidazole moiety can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzoimidazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, where the benzoimidazole nitrogen attacks a suitable electrophile on the piperidine ring.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the piperidine-benzoimidazole intermediate with a methoxyphenyl ketone, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzoimidazole and piperidine rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation might involve alkyl halides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various halogenated or alkylated products depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. The benzoimidazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery[4][4].
Medicine
In medicine, (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurological disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone oxalate: Similar structure but with a different substitution pattern on the phenyl ring.
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-chlorophenyl)methanone oxalate: Chlorine substitution instead of methoxy group.
Uniqueness
The unique combination of the benzoimidazole, piperidine, and methoxyphenyl groups in (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.C2H2O4/c1-26-18-6-4-5-17(13-18)21(25)23-11-9-16(10-12-23)14-24-15-22-19-7-2-3-8-20(19)24;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXNDXAYIDETPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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